molecular formula C12H14N2O3 B13384945 Benzyl 1-methyl-2-oxoimidazolidine-4-carboxylate

Benzyl 1-methyl-2-oxoimidazolidine-4-carboxylate

Cat. No.: B13384945
M. Wt: 234.25 g/mol
InChI Key: SXTMXSXWPZPIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-methyl-2-oxoimidazolidine-4-carboxylate is a heterocyclic organic compound featuring an imidazolidinone core (a five-membered ring containing two nitrogen atoms and a ketone group) substituted with a methyl group at position 1 and a benzyl ester moiety at position 4. This structure confers both lipophilic (via the benzyl group) and polar (via the carbonyl and ester groups) characteristics, making it a versatile intermediate in pharmaceutical synthesis. Notably, esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate are utilized in the preparation of imidapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The compound’s reactivity is influenced by the electron-withdrawing ketone and ester groups, which facilitate nucleophilic substitution or hydrolysis reactions critical in drug manufacturing.

Properties

IUPAC Name

benzyl 1-methyl-2-oxoimidazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMXSXWPZPIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation

Step Reaction Description Reagents and Conditions Outcome / Notes
1 N-Methylation of (4S)-3-benzyloxycarbonyl-2-oxo-imidazolidine-4-carboxylic acid Potassium carbonate (K2CO3), dimethyl sulfate, acetone, 50°C, 15 hours Efficient methylation of nitrogen; reaction monitored by filtration and concentration
2 Removal of benzyloxycarbonyl protecting group Catalytic hydrogenation or acidic conditions (e.g., hydrogen bromide in glacial acetic acid) Deprotection yields free amine intermediate
3 Methyl esterification Methanol, acidic or basic catalysis Converts carboxylic acid to methyl ester intermediate
4 Transesterification to benzyl ester Benzyl alcohol, sodium methoxide, 70°C, 3 hours under reduced pressure Yields this compound after recrystallization from toluene

The final step involves drying the organic layer over drying agents (e.g., manganese oxide) and recrystallization to obtain pure benzyl ester product.

Alternative Protecting Groups and Esters

In some processes, t-butyl esters are used instead of benzyl esters for intermediate protection, as reported in Japanese patent JP2016108315A. The t-butyl ester of 1-methyl-2-oxoimidazolidine-4-carboxylic acid is prepared by catalytic deprotection of amino protecting groups using metal catalysts (e.g., Pd/C) and hydrogen donors like ammonium formate in methanol, avoiding the use of gaseous hydrogen under pressure. This method improves safety and scalability.

Industrial Viability and Process Optimization

The industrial preparation of this compound focuses on optimizing base selection and solvent conditions for coupling reactions. Bases such as sodium hydride, sodium methoxide, potassium tert-butoxide are preferred, with sodium hydride and potassium tert-butoxide being most effective. Solvents including tetrahydrofuran, dichloromethane, acetonitrile, and 1,4-dioxane have been evaluated, with tetrahydrofuran commonly used in scale-up processes.

Comparative Data Table of Preparation Parameters

Parameter Method 1 (KR Patent) Method 2 (JP Patent) Method 3 (WO Patent)
Starting Material (4S)-3-benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid Protected amino acid derivative (Cbz group) t-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate
N-Methylation Dimethyl sulfate, K2CO3, acetone, 50°C, 15h Not specified Not specified
Protecting Group Removal Hydrogen bromide in acetic acid or catalytic hydrogenation Pd/C, ammonium formate, methanol reflux Pd/C hydrogenation
Esterification Methyl esterification followed by transesterification with benzyl alcohol Direct t-butyl ester formation t-butyl ester used
Base for Coupling Sodium methoxide, sodium hydride, potassium tert-butoxide Potassium tert-butoxide Sodium hydride, potassium tert-butoxide
Solvent Acetone, toluene for recrystallization Methanol, tetrahydrofuran Tetrahydrofuran, ethyl acetate
Yield ~46% isolated (final benzyl ester) High purity t-butyl ester High purity product, 98% HPLC

Research Findings and Notes

  • The N-methylation step is critical and typically performed under mild basic conditions using potassium carbonate and dimethyl sulfate in acetone to achieve high selectivity and yield.

  • Protecting group removal can be achieved either by catalytic hydrogenation (Pd/C) or acidic cleavage (hydrogen bromide in glacial acetic acid). Avoiding pressurized hydrogen gas by using ammonium formate as a hydrogen donor increases safety and operational simplicity.

  • Transesterification to the benzyl ester is efficiently catalyzed by sodium methoxide in benzyl alcohol at elevated temperatures (70°C) under reduced pressure, followed by work-up involving organic extraction and recrystallization to obtain pure this compound.

  • Industrial processes emphasize the importance of base and solvent choice for coupling reactions to optimize yield and purity. Sodium hydride and potassium tert-butoxide in tetrahydrofuran are preferred conditions for large-scale synthesis.

  • The benzyl ester form is favored for subsequent synthetic transformations, such as coupling with other intermediates in the synthesis of imidapril and related compounds.

Scientific Research Applications

The applications of benzyl 1-methyl-2-oxoimidazolidine-4-carboxylate, particularly its (S)-stereoisomer, are notable in diverse scientific fields. This compound, also known as (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester, is a chiral molecule with significant utility in organic synthesis and medicinal chemistry.

Scientific Research Applications

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester is employed across various scientific disciplines:

  • Chemistry : It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biology : It is used in studying enzyme mechanisms and protein modifications.
  • Medicine : It acts as a precursor in synthesizing drugs with potential therapeutic effects.
  • Industry : It is used in producing fine chemicals and specialty materials.

Chemical Reactions

The compound undergoes several chemical reactions, which enable its use in synthesizing various molecules:

  • Hydrolysis : The ester can be hydrolyzed to produce the corresponding carboxylic acid and benzyl alcohol. Aqueous base (e.g., NaOH) or acid (e.g., HCl) can be used for hydrolysis.
  • Reduction : The ester group can be reduced to produce the corresponding alcohol. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
  • Substitution : The ester group can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines or alcohols can be used in the presence of catalysts like DMAP.

Role as a Protecting Group

Benzyl esters are valuable as protecting groups in organic synthesis because the benzyl group can be selectively removed under mild conditions.

Synthesis of Imidapril

Mechanism of Action

The mechanism of action of Benzyl 1-methyl-2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Benzyl 1-methyl-2-oxoimidazolidine-4-carboxylate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
This compound Imidazolidinone 1-Methyl, 4-benzyl ester 263.28 g/mol Ester, ketone, tertiary amine
Benzyl 5-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate Imidazolidinone 3-Methyl, 5-(dioxopyrrolidinyl-oxoethyl), 1-benzyl ester ~420 g/mol* Ester, ketone, dioxopyrrolidinyl, amide
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate Piperidine-imidazolidinone 4-(2-oxoimidazolidin-1-yl), 1-benzyl ester 303.36 g/mol Ester, ketone, secondary amine
Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate Biphenyl 4'-Bromomethyl, 2-methyl ester 337.19 g/mol Ester, bromoalkyl

*Estimated based on molecular formula.

Key Observations :

  • The target compound’s imidazolidinone core is shared with analogues in and , but substituent variations alter reactivity and applications.
  • The piperidine ring in increases conformational flexibility, which may improve solubility compared to the rigid imidazolidinone core .
Physicochemical Properties

Lipophilicity and Solubility :

  • The benzyl ester in the target compound enhances lipophilicity (predicted logP ~1.5–2.0), favoring membrane permeability but limiting aqueous solubility.
  • In contrast, methyl or ethyl esters (e.g., ) exhibit lower logP values (~0.5–1.0) due to shorter alkyl chains, improving solubility but reducing bioavailability .

Thermal Stability :

  • Imidazolidinone derivatives generally show moderate thermal stability (decomposition >150°C). The benzyl ester’s electron-withdrawing nature may slightly lower melting points compared to aliphatic esters.
Crystallographic and Conformational Analysis
  • Crystal structures resolved via SHELX and Mercury CSD reveal that the imidazolidinone ring adopts a puckered conformation (Cremer-Pople parameters: θ ~20–30°, φ variable) .
  • In contrast, piperidine-containing analogues exhibit less puckering due to the six-membered ring’s inherent stability, favoring planar arrangements in crystal packing .

Biological Activity

Benzyl 1-methyl-2-oxoimidazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique imidazolidine structure, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C12_{12}H13_{13}N2_{2}O3_{3}, with a molecular weight of approximately 233.25 g/mol. The compound exhibits an (S) stereochemistry, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound possesses notable angiotensin-converting enzyme (ACE) inhibitory activity . This property suggests potential applications in treating hypertension and related cardiovascular diseases. The (S,S,S) configuration of its derivatives has been linked to enhanced potency in inhibiting ACE, making it a candidate for further pharmacological studies.

Summary of Biological Activities

Activity Description
ACE InhibitionInhibits angiotensin-converting enzyme, potentially lowering blood pressure.
Antimicrobial PropertiesExhibited activity against various microbial strains in preliminary studies.
Anticancer PotentialSuggested as a candidate for further studies in cancer treatment applications.

The mechanism of action of this compound primarily involves its interaction with the ACE enzyme. By binding to the active site of ACE, the compound inhibits its activity, leading to reduced angiotensin II levels and subsequent vasodilation. This mechanism is critical for managing conditions like hypertension and heart failure.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • ACE Inhibition Study : A study demonstrated that derivatives with the (S,S,S) configuration exhibited significantly enhanced ACE inhibitory activity compared to other configurations. This finding underscores the importance of stereochemistry in drug efficacy.
  • Antimicrobial Activity : Preliminary research indicated that this compound showed antimicrobial properties against various strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : Investigations into the anticancer potential of this compound are ongoing, with initial results indicating promising activity against certain cancer cell lines.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In-depth Mechanistic Studies : Understanding the specific interactions at the molecular level with ACE and other potential targets.
  • Clinical Trials : Conducting clinical trials to evaluate safety, efficacy, and therapeutic applications in humans.
  • Structural Modifications : Exploring structural modifications to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 1-methyl-2-oxoimidazolidine-4-carboxylate, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting imidazolidinone precursors with benzyl-protected carboxylic acids under basic conditions (e.g., K₂CO₃ in DMF) .
  • Protection/Deprotection : Using tert-butyl or benzyl groups to protect reactive sites during intermediate steps .
  • Catalytic Optimization : Employing palladium catalysts for cross-coupling reactions to introduce substituents .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product (>95% purity) .

Q. How can researchers safely handle this compound given limited toxicological data?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., carbonyl at ~170 ppm) and stereochemistry .
  • X-ray Diffraction : Use SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₂H₁₄N₂O₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%) to identify optimal parameters .
  • In Situ Monitoring : Use TLC or inline FTIR to track intermediate formation and adjust reaction time .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-oxidized derivatives) and modify protecting groups .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s conformation?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian 16) with X-ray crystallography results to identify discrepancies in ring puckering .
  • Cremer-Pople Parameters : Quantify nonplanar distortions in the imidazolidinone ring using puckering coordinates (e.g., θ, φ) derived from crystallographic data .
  • Dynamic NMR : Study temperature-dependent spectra to assess conformational flexibility in solution .

Q. What strategies enable the study of this compound’s potential as a protease inhibitor in drug discovery?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 protease) and identify key binding motifs (e.g., hydrogen bonds with carboxylate groups) .
  • In Vitro Assays : Measure IC₅₀ values via fluorogenic substrate hydrolysis assays under physiological pH (7.4) .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., methyl → ethyl) to correlate structure with inhibitory activity .

Q. How can researchers resolve ambiguities in crystallographic data due to disorder or twinning?

  • Methodological Answer :

  • SHELXL Refinement : Apply TWIN/BASF commands to model twinned crystals and improve R-factors .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to visualize intermolecular interactions and validate hydrogen bonding networks .
  • Validation Tools : Check CIF files with PLATON/checkCIF to flag outliers in bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.